molecular formula C14H19NO B12470478 1-(2,3-Dihydroindol-1-yl)hexan-1-one

1-(2,3-Dihydroindol-1-yl)hexan-1-one

Cat. No.: B12470478
M. Wt: 217.31 g/mol
InChI Key: KIPXGNOBEMGGOT-UHFFFAOYSA-N
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Description

1-(2,3-Dihydroindol-1-yl)hexan-1-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound features a hexanone backbone with a 2,3-dihydroindole moiety attached to it, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydroindol-1-yl)hexan-1-one typically involves the reaction of 2,3-dihydroindole with hexanone under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of the indole to the carbonyl group of hexanone. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the mixture is heated under reflux to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also a common practice to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydroindol-1-yl)hexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The indole moiety can participate in electrophilic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexanoic acid derivatives, while reduction can produce hexanol derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydroindol-1-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

    2,3-Dihydroindole: A simpler analog that lacks the hexanone moiety.

    1-(2,3-Dihydroindol-1-yl)butan-1-one: A shorter-chain analog with similar chemical properties.

    1-(2,3-Dihydroindol-1-yl)octan-1-one: A longer-chain analog with potentially different biological activities.

Uniqueness: 1-(2,3-Dihydroindol-1-yl)hexan-1-one is unique due to its specific structure, which combines the properties of both the indole and hexanone moieties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)hexan-1-one

InChI

InChI=1S/C14H19NO/c1-2-3-4-9-14(16)15-11-10-12-7-5-6-8-13(12)15/h5-8H,2-4,9-11H2,1H3

InChI Key

KIPXGNOBEMGGOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1CCC2=CC=CC=C21

Origin of Product

United States

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